Quizartinib - 950769-58-1

Quizartinib

Catalog Number: EVT-281388
CAS Number: 950769-58-1
Molecular Formula: C29H32N6O4S
Molecular Weight: 560.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quizartinib is a member of the class of phenylureas that is urea in which one of the amino groups has been substituted by a 5-tert-butyl-1,2-oxazol-3-yl group while the other has been substituted by a phenyl group substituted at the para- position by an imidazo[2,1-b][1,3]benzothiazol-2-yl group that, in turn, is substituted at position 7 by a 2-(morpholin-4-yl)ethoxy group. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an antineoplastic agent and a necroptosis inhibitor. It is a benzoimidazothiazole, a member of morpholines, a member of isoxazoles and a member of phenylureas.
Quizartinib is an oral and potent fms-like tyrosine kinase 3 (FLT3) inhibitor and it is the first drug developed specifically targeting FLT3, as other agents with FLT3 inhibition activities were investigated with other targets in mind. Additionally, quizartinib also demonstrates inhibitory activity toward FLT3 with internal tandem duplication (ITD), although with a 10-fold lower affinity compared to wild-type FLT3. FLT3-ITD mutation is present in 75% of FLT3-mutated AML, leading to constitutively active FLT3 and thus poorer overall survival and higher risk of relapse. Multiple clinical trials have demonstrated quizartinib's efficacy in relapsed/refractory FLT3-ITD mutant AML. Therefore, quizartinib is proven to be a beneficial addition to the current AML treatment regimen, although serious side effects such as QT prolongation necessitates further research to optimize quizartinib's addition to AML standard of care. Quizartinib was approved by the FDA in July 2023 and developed under the brand name VANFLYTA by Daiichi Sankyo. The FDA approval was based on positive results from the QuANTUM-First trial for FLT3-ITD positive AML, where quizartinib combined with standard cytarabine and anthracycline induction and standard cytarabine consolidation, followed by a maintenance monotherapy resulted in a 22% reduction in the risk of death.
Quizartinib is a Kinase Inhibitor. The mechanism of action of quizartinib is as a FMS-like Receptor Tyrosine Kinase 3 (FLT3) Inhibitor.
Quizartinib is an orally available small molecule with potential antineoplastic activity. Quizartinib selectively inhibits class III receptor tyrosine kinases, including FMS-related tyrosine kinase 3 (FLT3/STK1), colony-stimulating factor 1 receptor (CSF1R/FMS), stem cell factor receptor (SCFR/KIT), and platelet derived growth factor receptors (PDGFRs), resulting in inhibition of ligand-independent leukemic cell proliferation and apoptosis. Mutations in FLT3, resulting in constitutive activation, are the most frequent genetic alterations in acute myeloid leukemia (AML) and occur in approximately one-third of AML cases.
Synthesis Analysis
  1. Condensation Reaction: The initial step involves the reaction between 2-aminobenzo[d]thiazol-6-ol and 2-bromo-1-(4-nitrophenyl)ethan-1-one.
  2. Reduction and Coupling: Subsequent reduction steps are employed to convert nitro groups into amines, followed by coupling reactions to form the final product.
  3. Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain quizartinib in high purity .
Molecular Structure Analysis

The molecular structure of quizartinib can be described by its chemical formula, C_19H_19N_5O_2S. Its structure features a thiazole ring fused with a phenyl group, which is critical for its binding affinity to the FLT3 kinase.

Structural Data

  • Molecular Weight: 365.45 g/mol
  • Key Functional Groups:
    • Thiazole ring
    • Aromatic amines
    • Ketone group

The three-dimensional conformation of quizartinib allows it to fit into the active site of the FLT3 kinase, facilitating effective inhibition of its activity .

Chemical Reactions Analysis

Quizartinib primarily functions through its interaction with the FLT3 receptor, inhibiting its autophosphorylation. The key chemical reactions involved include:

  1. Binding Reaction: Quizartinib binds to the ATP-binding site of FLT3, preventing ATP from accessing the site.
  2. Inhibition of Phosphorylation: This binding leads to a decrease in phosphorylation of FLT3 and downstream signaling pathways critical for cell survival.

The inhibition mechanism is characterized by a competitive binding process where quizartinib competes with ATP for binding to FLT3, effectively reducing its activity .

Mechanism of Action

The mechanism of action of quizartinib involves several steps:

  1. Binding Affinity: Quizartinib exhibits high binding affinity for both wild-type and mutant forms of FLT3, with reported dissociation constants (Kd) lower than 1 nM .
  2. Inhibition of Autophosphorylation: Upon binding, quizartinib inhibits autophosphorylation of FLT3, which is essential for activating downstream signaling pathways involved in cell proliferation and survival.
  3. Downstream Effects: The inhibition leads to reduced phosphorylation of critical signaling molecules such as STAT5, MEK1/2, ERK1/2, and AKT, ultimately resulting in decreased cell growth and induction of apoptosis in FLT3-dependent leukemia cells .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Quizartinib is typically presented as a white to off-white solid.
  • Solubility: It exhibits good solubility in dimethyl sulfoxide (DMSO), allowing for easy formulation in laboratory settings.

Chemical Properties:

  • Stability: Quizartinib demonstrates stability under physiological conditions but should be stored properly to maintain its integrity.
  • pH Sensitivity: The compound's solubility may vary with pH, influencing its bioavailability.

Relevant data on the pharmacokinetics indicate that quizartinib achieves peak plasma concentrations rapidly after administration, supporting its efficacy in clinical settings .

Applications

Quizartinib is primarily applied in scientific research related to cancer therapeutics, particularly:

  1. Acute Myeloid Leukemia Treatment: It is used in clinical trials aimed at treating patients with AML harboring FLT3 mutations.
  2. Preclinical Studies: Researchers utilize quizartinib in various preclinical models to study its effects on tumor growth inhibition and resistance mechanisms against other therapies.
  3. Pharmacological Research: As a potent inhibitor of FLT3 signaling pathways, quizartinib serves as a valuable tool for understanding leukemia biology and developing new therapeutic strategies.
Molecular Mechanisms of FLT3 Inhibition

Structural Basis of Type II FLT3 Kinase Inhibition

Quizartinib (AC220) is a prototypical type II tyrosine kinase inhibitor (TKI) that selectively targets the inactive conformation of FLT3. Co-crystal structures (PDB: 4XUF) reveal that quizartinib binds the kinase domain with the activation loop stabilized in a "DFG-out" orientation. The inhibitor's bis-aryl urea scaffold occupies an allosteric pocket adjacent to the ATP-binding site, with its:

  • Imidazobenzothiazole "head" positioned in the adenine pocket
  • t-Butyl-isoxazole "tail" extending into the hydrophobic back pocket
  • Central phenyl ring forming critical edge-to-face aromatic interactions with gatekeeper residue F691 and DFG-motif residue F830 [1] [5] [8]

This binding mode forces the activation loop to fold back onto the kinase domain, creating an "Abl-like" inactive conformation. The urea linker forms hydrogen bonds with E661 in the αC-helix and D829 in the DFG motif, further stabilizing the inactive state. Crucially, the morpholinoethoxy solubilizing group projects toward solvent-exposed regions, optimizing bioavailability while maintaining high-affinity binding [5].

Table 1: Key Interactions in Quizartinib-FLT3 Co-Crystal Structure

Quizartinib RegionFLT3 ResidueInteraction TypeDistance (Å)
ImidazobenzothiazoleC694Water-mediated H-bond2.8
Urea linkerE661H-bond2.9
Urea linkerD829 backboneH-bond3.1
Central phenyl ringF691Edge-to-face π-stack4.7
Central phenyl ringF830Edge-to-face π-stack5.2
t-Butyl groupL802Hydrophobic contact3.9

Target Specificity: FLT3-ITD vs. Wild-Type FLT3 Inhibition Dynamics

Quizartinib demonstrates differential potency against mutant versus wild-type FLT3 isoforms:

  • FLT3-ITD Mutant Inhibition: IC₅₀ = 1.1–1.8 nM in cellular assays (MV4;11 and MOLM14 cell lines) due to constitutive activation that stabilizes the DFG-out conformation preferred by quizartinib [2] [10]
  • Wild-Type FLT3 Inhibition: IC₅₀ = 18–36 nM, representing 10–30-fold reduced potency compared to ITD mutants, as wild-type FLT3 predominantly exists in autoinhibited conformations less accessible to type II inhibitors [1] [2]

Notably, quizartinib maintains potency in biological matrices where other FLT3 inhibitors falter. In 100% human plasma, quizartinib inhibits FLT3 phosphorylation with IC₅₀ = 18 nM, compared to >265 nM for sorafenib and >700 nM for midostaurin. This exceptional plasma activity stems from reduced protein binding and a long half-life (>36 hours), enabling sustained target suppression [2] [10].

Table 2: Comparative FLT3 Inhibition in Human Plasma

InhibitorIC₅₀ in Medium (nM)IC₅₀ in 100% Human Plasma (nM)Plasma Shift Factor
Quizartinib11818x
Sorafenib326588x
Midostaurin61000167x
Lestaurtinib2700350x

Allosteric Modulation and ATP-Binding Domain Interactions

Quizartinib's allosteric mechanism involves both direct and indirect conformational perturbations:

  • Induced Fit in Activation Loop: Binding triggers rearrangement of activation loop residues D829-Y842, increasing pocket depth by 3.1 Å compared to unbound FLT3. This creates a hydrophobic cleft accommodating the t-butyl group [1] [6]
  • αC-Helix Displacement: The glutamate residue E661 shifts 2.7 Å inward, breaking the conserved K664-E661 salt bridge required for kinase activation [5] [8]
  • DFG Motif Repositioning: The phenylalanine residue F830 rotates 127° from its active position, exposing the hydrophobic back pocket while occluding ATP access [1] [8]

This allosteric modulation confers vulnerability to microenvironmental factors. Bone marrow stroma-derived FLT3 ligand (FL) reduces quizartinib efficacy 5–7-fold by promoting receptor dimerization and stabilization of active conformations. Similarly, cytokine-mediated activation of parallel pathways (e.g., AXL, STAT5) requires higher inhibitor concentrations for complete pathway suppression [6] [7].

Inhibition Kinetics: Time-Dependent Suppression of FLT3 Autophosphorylation

Quizartinib exhibits distinctive kinetic properties:

  • Rapid Target Engagement: >90% FLT3 phosphorylation inhibition within 2 hours at 10 nM concentration in FLT3-ITD+ cell lines [6] [10]
  • Sustained Suppression: Phospho-FLT3 remains suppressed for >24 hours post-washout due to slow dissociation kinetics (kₒff = 2.7 × 10⁻⁴ s⁻¹) [10]
  • Cellular Commitment to Apoptosis: Irreversible commitment occurs after 16 hours of continuous >90% FLT3 inhibition, explaining the drug's profound cytotoxicity in FLT3-ITD-dependent cells [6] [10]

Pharmacodynamic studies demonstrate that plasma concentrations >500 nM maintain >90% FLT3 occupancy, correlating with clinical responses. The long elimination half-life (36+ hours) enables once-daily dosing while maintaining trough concentrations above the target threshold [2] [6].

Cross-Reactivity Profiling Against Non-FLT3 Tyrosine Kinases

While designed as a selective FLT3 inhibitor, quizartinib exhibits clinically relevant off-target effects:

Table 3: Kinase Inhibition Profile of Quizartinib

KinaseMutation/ActivationCellular IC₅₀ (nM)Clinical Relevance
KITWild-type77Myeloid toxicity
KITV560G14SM, GIST
KITN822K36CBF AML
KITD816V>1000Resistance in SM
PDGFRαFIP1L1 fusion1HES/CEL
PDGFRβWild-type27Myelofibrosis
CSF1RWild-type13Tenosynovial giant cell tumor
FLT3D835V>1000Acquired resistance

Notable resistance patterns include:

  • FLT3-D835 Mutants: 1000-fold reduced sensitivity due to stabilization of active DFG-in conformation incompatible with type II binding [7] [10]
  • KIT-D816V: Steric hindrance from valine substitution prevents aromatic stacking with F830 equivalent (resistance factor >70) [10]
  • NRAS Co-mutations: Bypass signaling through MAPK pathway reduces dependency on FLT3 [6] [9]

Cross-reactivity with PDGFR and CSF1R may contribute to efficacy in FLT3-wild-type AML through microenvironment modulation, particularly via inhibition of stromal support cells [3] [10].

Properties

CAS Number

950769-58-1

Product Name

Quizartinib

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea

Molecular Formula

C29H32N6O4S

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)

InChI Key

CVWXJKQAOSCOAB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3

Solubility

very slightly soluble

Synonyms

AC220; AC 220; AC-220; AC010220; AC-010220; AC 010220; AC010220; Quizartinib.

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.